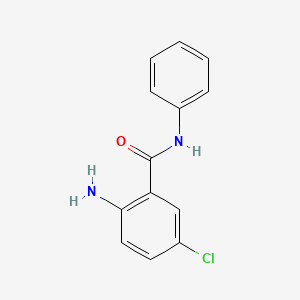

2-amino-5-chloro-N-phenylbenzamide

Vue d'ensemble

Description

2-amino-5-chloro-N-phenylbenzamide is an organic compound that belongs to the class of benzanilides It is characterized by the presence of an amino group at the second position and a chlorine atom at the fifth position on the benzanilide structure

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with peroxisome proliferator-activated receptors (ppars), which play pivotal roles in regulating glucose and lipid metabolism as well as inflammation .

Mode of Action

It’s worth noting that compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes .

Result of Action

It’s worth noting that similar compounds have been associated with changes in cellular metabolism and inflammatory responses .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of benzanilide, 2-amino-5-chloro- typically involves the reaction of 2-amino-5-chlorobenzoic acid with aniline. The reaction is carried out in the presence of a dehydrating agent such as phosphorus trichloride or thionyl chloride to facilitate the formation of the amide bond. The reaction conditions usually include heating the mixture under reflux to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of benzanilide, 2-amino-5-chloro- can be scaled up by employing continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.

Analyse Des Réactions Chimiques

Types of Reactions: 2-amino-5-chloro-N-phenylbenzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products:

Oxidation: Nitrobenzanilide derivatives.

Reduction: Aminobenzanilide derivatives.

Substitution: Various substituted benzanilide derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

2-amino-5-chloro-N-phenylbenzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparaison Avec Des Composés Similaires

Benzanilide: The parent compound without any substituents.

2-Aminobenzanilide: A similar compound with an amino group but without the chlorine atom.

5-Chlorobenzanilide: A similar compound with a chlorine atom but without the amino group.

Uniqueness: 2-amino-5-chloro-N-phenylbenzamide is unique due to the presence of both an amino group and a chlorine atom on the benzanilide structure. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.

Activité Biologique

2-amino-5-chloro-N-phenylbenzamide is an organic compound that belongs to the class of benzanilides. Its structure features an amino group at the second position and a chlorine atom at the fifth position, which contribute to its unique biological properties. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential therapeutic applications.

The compound can be synthesized through the reaction of 2-amino-5-chlorobenzoic acid with aniline, typically in the presence of dehydrating agents like phosphorus trichloride or thionyl chloride. This synthesis allows for the formation of the amide bond under controlled conditions, leading to high yields and purity.

Research indicates that compounds similar to this compound may interact with peroxisome proliferator-activated receptors (PPARs), which are crucial regulators of glucose and lipid metabolism as well as inflammation. The interaction with these receptors can lead to significant changes in cellular processes, including modulation of inflammatory responses and metabolic pathways.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. For instance, a series of related compounds were evaluated for their cytotoxic effects against various cancer cell lines. The results demonstrated that certain derivatives exhibited potent activity against breast cancer cell lines, indicating that modifications in the chemical structure can enhance anticancer properties .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Comparison to Cisplatin |

|---|---|---|---|

| This compound | MDA-MB-231 | TBD | TBD |

| Compound 5e | MDA-MB-231 | 0.4 | 78.75 times more active |

| Compound 5l | HT-29 | 0.5 | 50.8 times more active |

Note: TBD = To Be Determined based on specific studies related to this compound.

Antiviral Activity

In addition to its anticancer properties, derivatives of N-phenylbenzamide have shown antiviral activity against enterovirus 71 (EV71). These compounds were tested for their ability to inhibit viral replication, with some exhibiting low micromolar IC50 values, indicating significant antiviral potential . This suggests that structural modifications can lead to enhanced efficacy against viral pathogens.

Case Studies

- Cytotoxicity Studies : A study conducted on various derivatives, including those similar to this compound, showed that these compounds could induce apoptosis in cancer cells. Cell cycle analysis revealed alterations in nuclear morphology consistent with apoptotic processes, confirming their potential as therapeutic agents .

- Antiviral Efficacy : Another investigation focused on the antiviral properties of N-phenylbenzamide derivatives against EV71. Compounds were synthesized and tested, revealing promising results that support further development as antiviral drugs .

Propriétés

IUPAC Name |

2-amino-5-chloro-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-9-6-7-12(15)11(8-9)13(17)16-10-4-2-1-3-5-10/h1-8H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVKLEKQYSCBIDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30166668 | |

| Record name | Benzanilide, 2-amino-5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15949-49-2 | |

| Record name | Benzanilide, 2-amino-5-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015949492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzanilide, 2-amino-5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.